molecular formula C17H19N5O3 B7856635 8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B7856635
M. Wt: 341.4 g/mol
InChI Key: PMRFHGGDIZLBTR-UHFFFAOYSA-N
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Description

8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of reactions such as alkylation, amination, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents. Examples are:

  • 8-(methylamino)-3-methyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(ethylamino)-3-methyl-7-(2-oxo-2-(phenyl)ethyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

What sets 8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-18-16-19-14-13(15(24)20-17(25)21(14)3)22(16)9-12(23)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFHGGDIZLBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(=O)C3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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